

BI-9787: A Technical Guide to its Application in Fructose Metabolism Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive fructose consumption is increasingly linked to the prevalence of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A key enzyme in the initial and rate-limiting step of fructose metabolism is ketohexokinase (KHK). **BI-9787** has emerged as a potent and selective inhibitor of KHK, providing a critical tool for the scientific community to investigate the intricate role of fructose metabolism in health and disease. This technical guide offers an in-depth overview of **BI-9787**, including its biochemical properties, relevant experimental protocols, and the signaling pathways it modulates.

Core Compound Profile: BI-9787

BI-9787 is a zwitterionic small molecule inhibitor of ketohexokinase. It exhibits high permeability and favorable oral pharmacokinetic properties in rats, making it suitable for both in vitro and in vivo studies.[1][2] A key advantage of **BI-9787** is its equipotent inhibition of both human KHK isoforms, KHK-A and KHK-C.[3] To facilitate robust experimental design, a structurally similar but inactive analog, BI-2817, is available as a negative control.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-9787** and its negative control, BI-2817.



Table 1: In Vitro Inhibitory Potency of BI-9787 and BI-2817[1][4]

Analyte	Target	Species	IC50 (nM)
BI-9787	hKHK-C	Human	12.8
hKHK-A	Human	12	
KHK-C	Mouse	20	
KHK-C	Rat	3.0	-
Fructose-1-Phosphate (HepG2 cells)	Human	123	_
Fructose-1-Phosphate (mouse hepatocytes)	Mouse	59	
BI-2817	hKHK-C	Human	5,029
KHK-C	Rat	8,870	
Fructose-1-Phosphate (HepG2 cells)	Human	12,256	

Table 2: In Vitro DMPK and Physicochemical Properties of BI-9787 and BI-2817[2][4]



Parameter	BI-9787	BI-2817
Molecular Weight (Da)	489.6	447.5
logD @ pH 11	0.9	0.6
High Throughput Solubility @ pH 7 (μg/mL)	19	87
Caco-2 Permeability (A-B) @ pH 7.4 (10^{-6} cm/s)	22	19
Caco-2 Efflux Ratio	1.9	1.7
Microsomal Stability (% QH human/mouse/rat)	<23 / <23 / <22	25 / <23 / <22
Hepatocyte Stability (% QH human/mouse/rat)	24 / 25 / 13	23 / 15 / 10
Plasma Protein Binding (% human/mouse/rat)	>99.9 / 99.4 / 99.5	99.6 / 95.7 / 95.0
hERG IC50 (μM)	1.6	>10
CYP Inhibition IC50 (μM) (3A4, 2C8, 2C9, 2C19, 2D6)	>50, 26.8, >50, >50, >50	>50 for all

Table 3: In Vivo Pharmacokinetic Parameters of BI-9787 in Rats[2]

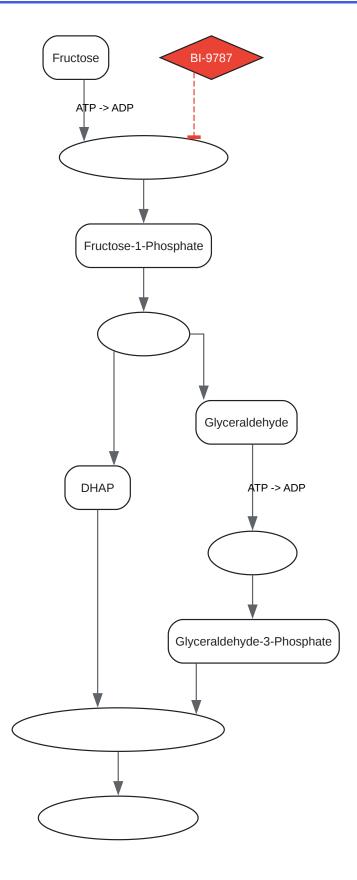
Value	Dosing Condition
22	0.5 mg/kg i.v.
2	0.5 mg/kg i.v.
1.8	0.5 mg/kg i.v.
0.4	5 mg/kg p.o.
2,620	5 mg/kg p.o.
68	5 mg/kg p.o.
	22 2 1.8 0.4 2,620



Signaling Pathways and Experimental Workflows

To visualize the context in which **BI-9787** is utilized, the following diagrams illustrate the fructose metabolism pathway, the mechanism of KHK inhibition, and a typical experimental workflow.

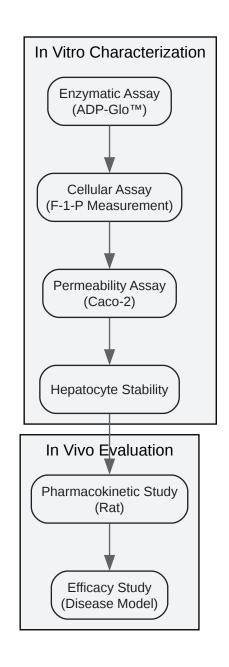




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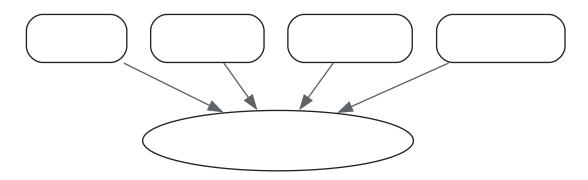
Fructose metabolism pathway and inhibition by BI-9787.





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Generalized experimental workflow for KHK inhibitor evaluation.





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